![molecular formula C12H9BrN2O2 B2684283 7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide CAS No. 1645452-13-6](/img/structure/B2684283.png)
7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide, also known as BNCMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNCMC is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Scientific Research Applications
Synthesis of Complex Molecules
Research has demonstrated the utility of compounds similar to 7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide in the synthesis of complex molecules. For instance, a practical method for synthesizing an orally active CCR5 antagonist involved the use of a compound with a similar structure. This process emphasized the importance of such compounds in developing therapeutic agents through intricate synthetic pathways (Ikemoto et al., 2005).
Antimicrobial Activity
Compounds derived from benzodifuran-2-carboxylic acid, which share a core structural motif with 7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide, have been synthesized and evaluated for antimicrobial activity. These studies provide insights into the potential application of similar compounds in combating microbial infections (Soni & Soman, 2014).
Anticancer Evaluation
Research into benzofuran-2-carboxamide derivatives has shown promising anticancer activity. A study involving the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated significant anticancer potential, highlighting the role of benzofuran derivatives in cancer research (Tiwari et al., 2017).
Cholinesterase Inhibitory Activity
Benzofuran-2-carboxamide derivatives have also been investigated for their cholinesterase inhibitory activity, which is relevant in the context of treating neurodegenerative diseases. This area of research underscores the potential therapeutic applications of compounds related to 7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide in addressing cognitive disorders (Abedinifar et al., 2018).
properties
IUPAC Name |
7-bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-7-4-8-6-10(12(16)15-3-2-14)17-11(8)9(13)5-7/h4-6H,3H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWSXJNPCYJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.